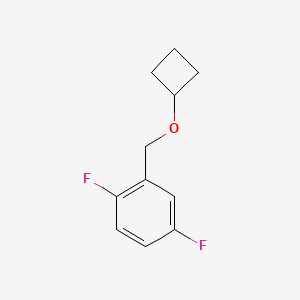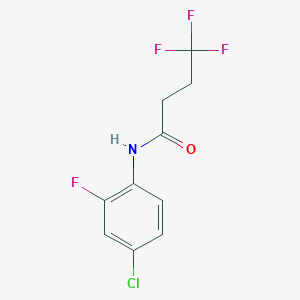![molecular formula C19H23FN2O4 B12239057 8-[2-(2-Fluorophenoxy)acetyl]-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B12239057.png)
8-[2-(2-Fluorophenoxy)acetyl]-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[2-(2-Fluorophenoxy)acetyl]-4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and drug discovery. The presence of fluorine and the spirocyclic framework contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(2-Fluorophenoxy)acetyl]-4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a bicyclic ketone or an amine.
Introduction of the fluorophenoxy group: This step involves the reaction of the spirocyclic intermediate with a fluorophenoxyacetyl chloride under basic conditions.
Final modifications: Additional functional groups, such as the methyl group, are introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and temperature control, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-[2-(2-Fluorophenoxy)acetyl]-4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the ketone or amide functionalities.
Substitution: Nucleophilic substitution reactions can be used to replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-[2-(2-Fluorophenoxy)acetyl]-4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 8-[2-(2-Fluorophenoxy)acetyl]-4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance its binding affinity to these targets, while the spirocyclic core provides structural stability. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
Tropane Alkaloids: Compounds with a similar bicyclic structure that exhibit a wide array of biological activities.
Uniqueness
8-[2-(2-Fluorophenoxy)acetyl]-4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one is unique due to the presence of the fluorophenoxy group and the spirocyclic framework, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H23FN2O4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
8-[2-(2-fluorophenoxy)acetyl]-4'-methylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one |
InChI |
InChI=1S/C19H23FN2O4/c1-21-12-19(26-11-17(21)23)8-13-6-7-14(9-19)22(13)18(24)10-25-16-5-3-2-4-15(16)20/h2-5,13-14H,6-12H2,1H3 |
InChI Key |
KRKIAERJZQIDTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CC3CCC(C2)N3C(=O)COC4=CC=CC=C4F)OCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chlorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea](/img/structure/B12238976.png)
![1-(Cyclopropanesulfonyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}-1,4-diazepane](/img/structure/B12238979.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12238980.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,2-dimethylcyclopropanecarbonyl)piperidine](/img/structure/B12238986.png)
![2-[4-(3-Methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12238987.png)
![4-methoxy-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12238989.png)
![4-Ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12238991.png)
![4-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B12238997.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12239001.png)

![2-Cyclopropyl-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12239023.png)
![5-Fluoro-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B12239026.png)
![1-[(2-chlorophenyl)methanesulfonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine](/img/structure/B12239030.png)

